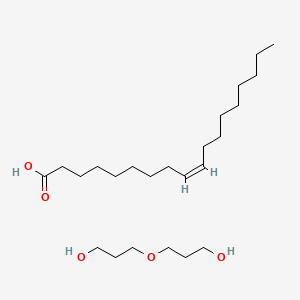
Diammonium dihydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ethylhydrocupreine hydrochloride , is a chemical compound with significant applications in various scientific fields. It is primarily used as a reagent in microbiology for the identification of certain bacterial species, particularly Streptococcus pneumoniae .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethylhydrocupreine hydrochloride involves the reaction of quinine with ethyl iodide in the presence of a base. The reaction is typically carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of ethylhydrocupreine hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The purification process may involve multiple recrystallization steps to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethylhydrocupreine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydroquinoline compounds.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium ethoxide and potassium tert-butoxide are commonly employed.
Major Products
The major products formed from these reactions include various quinoline and hydroquinoline derivatives, which have applications in pharmaceuticals and organic synthesis.
Wissenschaftliche Forschungsanwendungen
Ethylhydrocupreine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of quinoline derivatives.
Biology: It is employed in microbiology for the identification of Streptococcus pneumoniae, as it inhibits the growth of this bacterium.
Wirkmechanismus
Ethylhydrocupreine hydrochloride exerts its effects by inhibiting the growth of certain bacteria. It targets the bacterial cell membrane, disrupting its integrity and leading to cell lysis. The compound specifically binds to the bacterial cell wall components, preventing their proper assembly and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinine: A natural compound with similar structural features, used as an antimalarial agent.
Chloroquine: A synthetic derivative of quinine, also used as an antimalarial drug.
Hydroxychloroquine: Another synthetic derivative with applications in treating autoimmune diseases.
Uniqueness
Ethylhydrocupreine hydrochloride is unique due to its specific application in microbiology for the identification of Streptococcus pneumoniae. Unlike quinine and its derivatives, which are primarily used as antimalarial agents, ethylhydrocupreine hydrochloride has a distinct role in bacterial identification and inhibition .
Eigenschaften
CAS-Nummer |
94107-66-1 |
|---|---|
Molekularformel |
C5H21N3O6P2 |
Molekulargewicht |
281.18 g/mol |
IUPAC-Name |
diazanium;[phosphonatomethyl(propan-2-yl)amino]methylphosphonic acid |
InChI |
InChI=1S/C5H15NO6P2.2H3N/c1-5(2)6(3-13(7,8)9)4-14(10,11)12;;/h5H,3-4H2,1-2H3,(H2,7,8,9)(H2,10,11,12);2*1H3 |
InChI-Schlüssel |
ZXNFLOLUPCEWJB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(CP(=O)(O)O)CP(=O)([O-])[O-].[NH4+].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


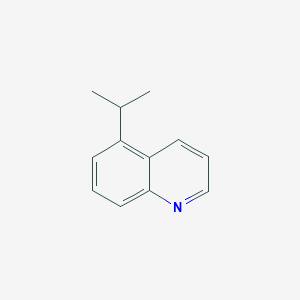
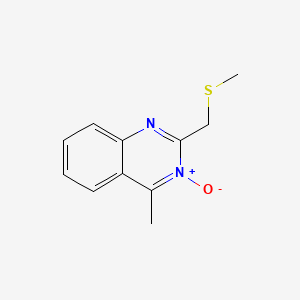

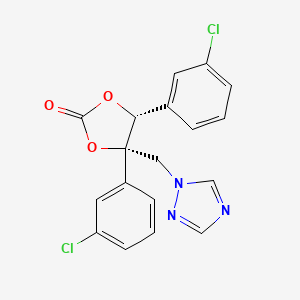
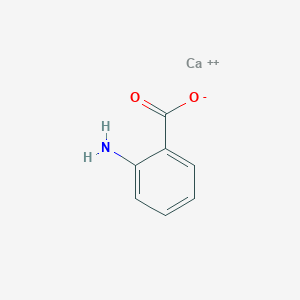

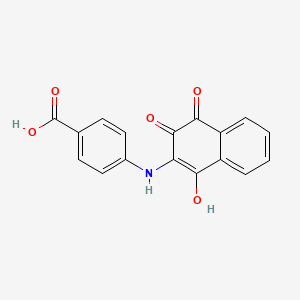
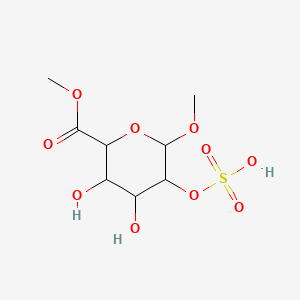
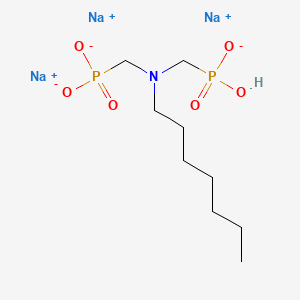
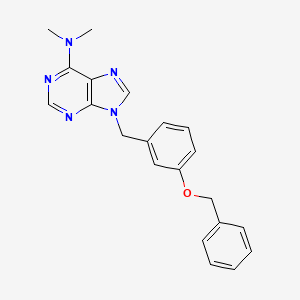

![2-[2-(2-Butoxyethoxy)-1-methylethoxy]propan-1-OL](/img/structure/B12683153.png)

